molecular formula C25H41N7O5S B14215641 L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine CAS No. 798539-98-7

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine

Cat. No.: B14215641
CAS No.: 798539-98-7
M. Wt: 551.7 g/mol
InChI Key: BZGULJKIODNXMJ-MUGJNUQGSA-N
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Description

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine is a complex peptide compound with a molecular formula of C28H36N8O5. This compound is notable for its intricate structure, which includes multiple amino acid residues linked together. It is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or other coupling agents.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.

    Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automated peptide synthesizers are often employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid substitution is typically performed during the synthesis phase using activated amino acids.

Major Products Formed

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The peptide’s structure allows it to fit into binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine: Similar structure but with alanine instead of valine and methionine.

    L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-threonyl-L-tyrosine: More complex peptide with additional amino acid residues.

Uniqueness

L-Phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-methionine is unique due to its specific sequence and the presence of the diaminomethylidene group, which imparts distinct chemical and biological properties. Its combination of amino acids provides a unique structure that can interact with various molecular targets, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

798539-98-7

Molecular Formula

C25H41N7O5S

Molecular Weight

551.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C25H41N7O5S/c1-15(2)20(23(35)31-19(24(36)37)11-13-38-3)32-22(34)18(10-7-12-29-25(27)28)30-21(33)17(26)14-16-8-5-4-6-9-16/h4-6,8-9,15,17-20H,7,10-14,26H2,1-3H3,(H,30,33)(H,31,35)(H,32,34)(H,36,37)(H4,27,28,29)/t17-,18-,19-,20-/m0/s1

InChI Key

BZGULJKIODNXMJ-MUGJNUQGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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